

An In-depth Technical Guide on the Discovery and Synthesis of AZD9291 (Osimertinib)

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Compound of Interest

Compound Name: AZ-2

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Introduction

AZD9291, commercially known as Osimertinib (Tagrisso®), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] Unlike its predecessors, Osimertinib shows a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile by minimizing off-target effects.[3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of AZD9291.

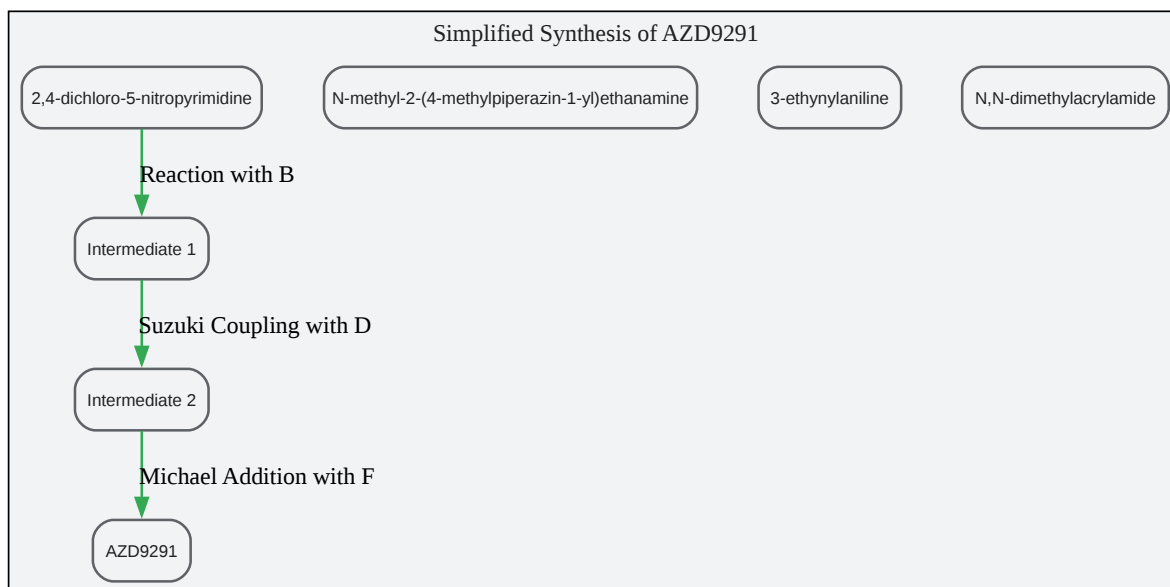
Discovery and Rationale

The development of Osimertinib was driven by the clinical need to overcome acquired resistance to first-generation EGFR TKIs like gefitinib and erlotinib.[1] A significant portion of patients who initially respond to these therapies eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene being responsible for approximately 50-60% of cases.[3] This mutation sterically hinders the binding of first-generation inhibitors to the ATP-binding site of the EGFR kinase domain.[3]

The discovery program for AZD9291 aimed to identify a potent, irreversible inhibitor that could form a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR, thereby overcoming the resistance conferred by the T790M mutation.[1][3] A key objective was to achieve high selectivity for the T790M mutant and sensitizing mutants (such as exon 19 deletions and L858R) while sparing WT-EGFR to reduce toxicity.[3]

Synthesis of AZD9291

The chemical synthesis of AZD9291 involves a multi-step process. A representative synthetic route is outlined below. The structure of AZD9291 is characterized by a mono-anilino-pyrimidine core.[2]

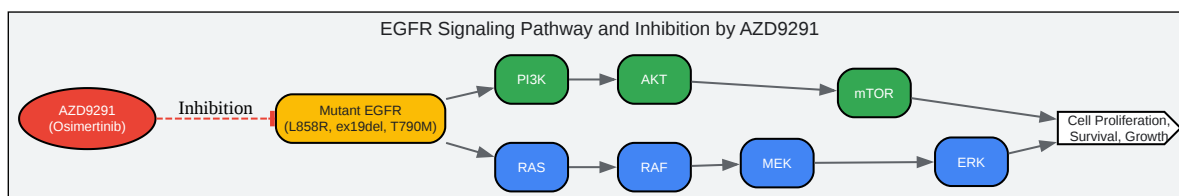


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Caption: A simplified schematic of the key synthetic steps for AZD9291.

Mechanism of Action

Osimertinib is an irreversible inhibitor of EGFR. It selectively binds to and inhibits the kinase activity of sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3][4] The mechanism involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding pocket of the mutant EGFR kinase domain.[1] This irreversible binding blocks the downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth.[1]



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Caption: AZD9291 inhibits mutant EGFR, blocking downstream signaling pathways.

Quantitative Data

The in vitro potency of AZD9291 was evaluated against various EGFR mutant and wild-type cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for EGFR phosphorylation.

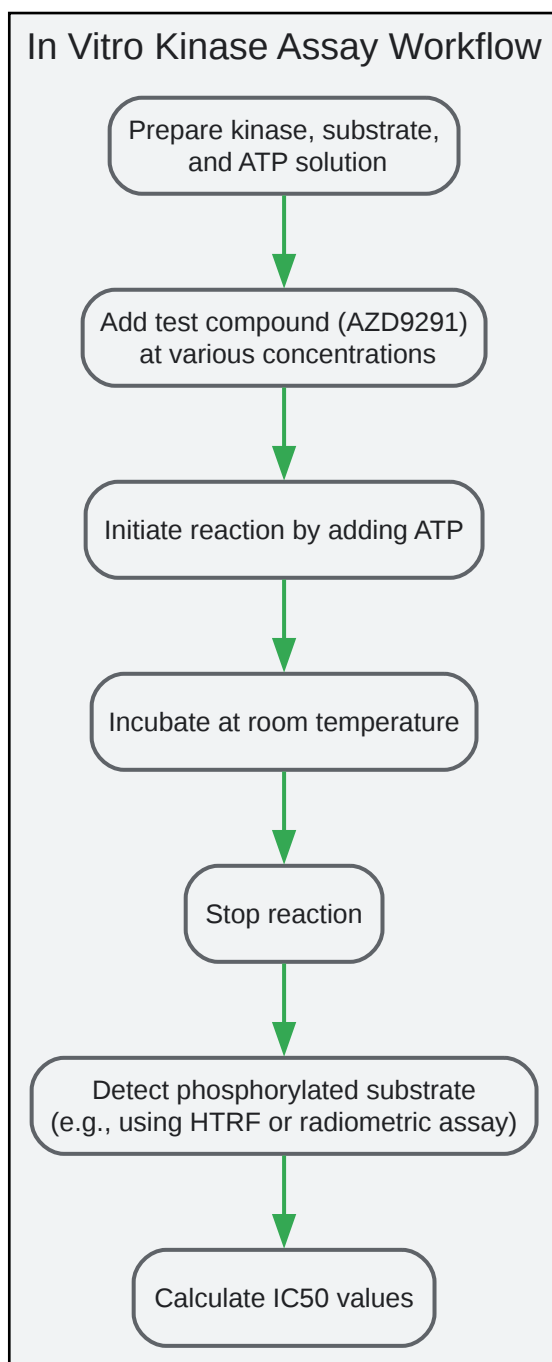
Cell Line	EGFR Mutation Status	AZD9291 IC50 (nM)
PC-9	Exon 19 deletion	13-54
H3255	L858R	13-54
H1975	L858R/T790M	<15
PC-9VanR	Exon 19 deletion/T790M	<15

Data compiled from preclinical studies.[\[2\]](#)

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.



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Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:

- **Reagent Preparation:** Prepare a reaction buffer containing the recombinant EGFR kinase, a suitable substrate (e.g., a biotinylated peptide), and cofactors.[5]
- **Compound Dilution:** Serially dilute AZD9291 in DMSO and then in the reaction buffer to achieve the desired final concentrations.
- **Kinase Reaction:** In a 96- or 384-well plate, add the kinase and substrate mixture, followed by the diluted compound. Initiate the kinase reaction by adding ATP.[5]
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.[5]
- **Detection:** Stop the reaction by adding EDTA.[5] The amount of phosphorylated substrate is then quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a radiometric assay that measures the incorporation of radiolabeled phosphate.[5][6]
- **Data Analysis:** Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol measures the effect of a compound on cell viability and proliferation.

Methodology:

- **Cell Seeding:** Plate NSCLC cells (e.g., H1975, PC-9) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7][8]
- **Compound Treatment:** Treat the cells with various concentrations of AZD9291 and incubate for 72 hours.[8]
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

AZD9291 (Osimertinib) represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC.[3] Its rational design, which led to potent activity against the T790M resistance mutation and high selectivity over wild-type EGFR, has translated into substantial clinical benefits for patients.[1][3] The synthetic route is well-established, and the preclinical data robustly support its mechanism of action as an irreversible EGFR TKI. This guide provides a foundational understanding of the key technical aspects of AZD9291 for professionals in the field of oncology drug development.

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